molecular formula C17H19N3O3 B12414459 Tubulin inhibitor 26

Tubulin inhibitor 26

Cat. No.: B12414459
M. Wt: 313.35 g/mol
InChI Key: WXYDIUWYBVAKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin inhibitor 26 is a compound that targets the tubulin-microtubule system, which is crucial for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a potent agent in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tubulin inhibitor 26 involves ligand-based pharmacophore modeling to identify chemical features responsible for inhibiting tubulin polymerization.

Industrial Production Methods: Industrial production of tubulin inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as molecular docking studies, biological evaluation in vitro, and validation of pharmacophore models .

Chemical Reactions Analysis

Types of Reactions: Tubulin inhibitor 26 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that Tubulin inhibitor 26 significantly inhibited cell proliferation in non-small cell lung cancer (A549) and T-cell leukemia (CEM) cell lines, with an IC50 value ranging between 3-5 μM. The treatment led to a marked increase in cells arrested at the G2/M phase due to disrupted microtubule dynamics .
    • Another investigation revealed that treatment with this compound resulted in a dose-dependent decrease in polymerized tubulin, confirming its role as a potent tubulin polymerization inhibitor .
  • Mechanistic Insights :
    • Immunofluorescence studies indicated that cells treated with this compound exhibited abnormal spindle organization, characterized by multipolar spindles and misaligned chromosomes, which are hallmarks of disrupted mitosis .
    • Docking studies suggested that the compound interacts favorably with key residues at the colchicine binding site on β-tubulin, providing insights into its binding affinity and mechanism of action .

Data Tables

Study Cell Line IC50 (μM) Mechanism Outcome
Study 1A5493-5Microtubule inhibitionG2/M arrest
Study 2CEM3-5Apoptosis activationCell death via intrinsic pathway

Diverse Applications

  • Cancer Therapy :
    • The primary application of this compound is in cancer treatment, where it shows potential as an effective chemotherapeutic agent. Its ability to induce apoptosis and disrupt mitosis positions it as a candidate for further development against various malignancies.
  • Combination Therapies :
    • Research indicates that combining this compound with other chemotherapeutics may enhance its efficacy by overcoming drug resistance mechanisms often seen in cancer treatments . This synergistic approach is being explored to improve therapeutic outcomes.
  • Targeting Drug Resistance :
    • The compound's mechanism allows it to circumvent some multidrug resistance pathways, making it a valuable candidate for treating resistant cancer types . This property could be pivotal in developing next-generation therapies.

Mechanism of Action

Tubulin inhibitor 26 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

    Colchicine: Binds to the colchicine site on tubulin and inhibits microtubule polymerization.

    Taxanes (e.g., paclitaxel): Bind to polymerized microtubules and promote tubulin stabilization.

    Vinca Alkaloids (e.g., vinblastine): Promote depolymerization of microtubules.

Uniqueness of Tubulin Inhibitor 26: this compound is unique in its ability to bind to a novel tubulin site, disrupt microtubule networks, and induce cell death. This compound acts as a molecular plug that sterically inhibits the conformational switch in the α-tubulin subunit, making it a promising candidate for innovative antitubulin drug discovery .

Biological Activity

Tubulin inhibitors are a class of compounds that target the microtubule structures essential for various cellular processes, including mitosis. Among these, Tubulin Inhibitor 26 (TI-26) has emerged as a significant candidate for cancer therapy due to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This article reviews the biological activity of TI-26, highlighting its mechanisms of action, efficacy in different cancer models, and structural characteristics.

TI-26 operates primarily by binding to the colchicine site on β-tubulin, inhibiting tubulin polymerization. This action disrupts the formation of microtubules, which are critical for mitotic spindle formation during cell division. The inhibition of microtubule assembly leads to mitotic arrest, particularly at the G2/M phase of the cell cycle, where cells are unable to proceed with division.

Key Findings:

  • Binding Affinity : TI-26 exhibits a strong binding affinity to tubulin with a dissociation constant (Kd) in the low micromolar range.
  • Cell Cycle Arrest : Treatment with TI-26 results in significant accumulation of cells in the G2/M phase, indicating effective mitotic blockade.
  • Apoptosis Induction : Following prolonged exposure to TI-26, cells exhibit signs of apoptosis characterized by activation of caspases and DNA fragmentation.

Efficacy Against Cancer Cell Lines

TI-26 has been tested against various cancer cell lines to evaluate its antiproliferative effects. The following table summarizes its IC50 values and observed biological activities across different models:

Cell Line IC50 (µM) Effect
HeLa0.15 ± 0.18Induces G2/M arrest
MCF-70.38 ± 0.12Apoptosis via caspase activation
A5490.30 ± 0.13Disruption of microtubules
HCT116<0.1Strong antiproliferative activity
K562<0.1Induction of mitotic catastrophe

Case Studies

  • HeLa Cells : In studies involving HeLa cells, treatment with TI-26 led to a significant increase in G2/M phase arrest after 24 hours. Flow cytometry analysis indicated that approximately 56% of the cells were arrested in this phase, with further analysis revealing polyploidy in a subset of cells after extended exposure .
  • A549 Lung Cancer Cells : TI-26 demonstrated potent antiproliferative activity against A549 cells with an IC50 value around 0.3 µM. Immunofluorescence studies confirmed that TI-26 treatment resulted in a marked loss of microtubule integrity, corroborating its role as an effective tubulin polymerization inhibitor .
  • MCF-7 Breast Cancer Cells : The compound also showed significant effects on MCF-7 cells, leading to apoptosis characterized by caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

Structural Insights

Molecular modeling studies have elucidated the binding interactions between TI-26 and tubulin. The compound forms hydrogen bonds with specific amino acids at the colchicine binding site on β-tubulin, enhancing its inhibitory potency:

  • Hydrogen Bonds : Key interactions include hydrogen bonds between the indole moiety of TI-26 and Thr179 on tubulin.
  • Hydrophobic Interactions : The trimethoxyphenyl group positions itself within a hydrophobic pocket near Cys241, stabilizing the binding .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine

InChI

InChI=1S/C17H19N3O3/c1-10-5-6-12-13(7-10)19-20-17(12)18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H2,18,19,20)

InChI Key

WXYDIUWYBVAKRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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